molecular formula C9H17NO B13168311 3-Aminobicyclo[3.3.1]nonan-9-ol

3-Aminobicyclo[3.3.1]nonan-9-ol

Cat. No.: B13168311
M. Wt: 155.24 g/mol
InChI Key: UZLFCMZBFKPCLW-UHFFFAOYSA-N
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Description

3-Aminobicyclo[3.3.1]nonan-9-ol is a bicyclic compound that features a unique structure with an amino group and a hydroxyl group attached to a nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones using sodium tetrahydridoborate. This reduction yields the corresponding alcohols as mixtures of epimers .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reduction techniques with appropriate scaling of reagents and reaction conditions .

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-9-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and pathways. Specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobicyclo[3.3.1]nonan-9-ol is unique due to the presence of both an amino group and a hydroxyl group on the nonane ring system.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-aminobicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C9H17NO/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-9,11H,1-5,10H2

InChI Key

UZLFCMZBFKPCLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)C2O)N

Origin of Product

United States

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